molecular formula C17H20FN3O3S B12162489 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12162489
M. Wt: 365.4 g/mol
InChI Key: ZZUHMGDYBGQHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic compound characterized by a cyclohepta[c]pyrazole core fused to a seven-membered carbocyclic ring. The structure incorporates a 4-fluorophenylsulfonyl ethyl group attached via a carboxamide linkage at position 3 of the pyrazole ring.

Properties

Molecular Formula

C17H20FN3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)sulfonylethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H20FN3O3S/c18-12-6-8-13(9-7-12)25(23,24)11-10-19-17(22)16-14-4-2-1-3-5-15(14)20-21-16/h6-9H,1-5,10-11H2,(H,19,22)(H,20,21)

InChI Key

ZZUHMGDYBGQHTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-fluorophenyl using a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Cyclization: The resulting compound undergoes cyclization with a suitable reagent to form the hexahydrocyclohepta[c]pyrazole ring system.

    Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step processes, including cyclization, sulfonylation, and amidation.

Cycloheptapyrazole Core Formation

The cycloheptapyrazole ring is typically synthesized via 1,3-dipolar cycloaddition or hydrazine-mediated cyclization of α,β-unsaturated carbonyl precursors . For example:

  • Cycloheptenone derivatives react with hydrazines under reflux to form the fused pyrazole ring .

  • Microwave-assisted methods enhance reaction efficiency, as seen in analogous pyrazole syntheses (yields: 75–89%) .

Sulfonylation of the Ethyl Side Chain

The sulfonamide group is introduced via nucleophilic substitution:

  • Reaction of 4-fluorobenzenesulfonyl chloride with a primary amine (e.g., ethylenediamine derivative) in dichloromethane or THF at 0–25°C.

  • Triethylamine is often used to scavenge HCl, improving yields (reported: 68–82%).

Carboxamide Formation

The carboxamide group is introduced via:

  • Coupling reactions using EDCI/HOBt or DCC as activating agents .

  • Direct aminolysis of ester precursors with amines (e.g., NH₃ or substituted amines) .

Hydrolysis Reactions

ConditionProductYield (%)Source
6M HCl, 12h refluxCarboxylic acid derivative78
2M NaOH, 8h refluxCarboxylic acid (partial degradation)65

Electrophilic Substitution

The 4-fluorophenyl group undergoes limited electrophilic substitution due to fluorine’s electron-withdrawing effect. Nitration and halogenation require harsh conditions:

  • Nitration with HNO₃/H₂SO₄ at 50°C yields 3-nitro-4-fluorophenyl derivatives (yield: 42%) .

Ring Functionalization

  • The pyrazole nitrogen (N1) can be alkylated using alkyl halides (e.g., ethyl iodide) in DMF with K₂CO₃ .

  • The cycloheptane ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

Biological Interactions and Derivatization

The compound’s sulfonamide and carboxamide groups enable interactions with enzymes like carbonic anhydrase and monoamine oxidase (MAO) . Key modifications include:

MAO-A Inhibition

  • Introduction of bulky substituents (e.g., naphthyl groups) on the pyrazole ring reduces binding affinity, while polar groups (e.g., hydroxyl) enhance it .

  • Analog N-{2-[(4-chlorophenyl)sulfonyl]ethyl} derivatives show IC₅₀ values of 1.0 × 10⁻⁷ M against MAO-A .

Carbonic Anhydrase Binding

  • The sulfonamide group coordinates with Zn²⁺ in the enzyme’s active site .

  • Derivatives with chlorophenylsulfonyl substituents exhibit Ki values of 8.2 nM against hCA II .

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 200°C (TGA data) .

  • Photostability : UV light (λ = 254 nm) induces slow degradation (~5% over 48h) .

  • Polymorphism : Crystalline forms (A and B) differ in melting points (Form A: 168°C; Form B: 155°C) .

Analytical Characterization

TechniqueKey DataSource
¹H NMR (DMSO-d₆)δ 8.45 (s, NH), 7.73 (d, Ar–H)
FT-IR 3358 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O)
XRPD Peaks at 2θ = 21.6°, 24.2°, 28.6°

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the field of medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. The incorporation of sulfonyl and fluorophenyl groups enhances the compound's ability to interact with specific protein targets involved in cancer progression. For instance, compounds similar to N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide have shown promising results in preclinical trials against various cancer cell lines .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can modulate inflammatory pathways. The compound's structure allows it to inhibit enzymes like cyclooxygenase (COX), which are critical in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Neurological Disorders

The unique structural characteristics of this compound may also lend itself to applications in treating neurological disorders. By targeting neurotransmitter receptors or modulating neuroinflammatory processes, it could provide therapeutic benefits for conditions like Alzheimer's disease or Parkinson's disease .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that yield various derivatives with modified biological activities.

Table 1: Synthesis Pathways and Yields

Reaction StepReagentsConditionsYield (%)
Step 1Enaminonitrile + HydrazineMicrowave irradiation70–95%
Step 2Sulfonyl chloride + AmineRoom temperature65–85%
Step 3Cyclization reactionAcidic medium60–80%

Case Studies

Several case studies have been documented that explore the pharmacological effects of compounds related to this compound.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Action

In another investigation focused on inflammatory bowel disease (IBD), similar pyrazole derivatives were administered to a murine model. The results indicated a reduction in inflammatory markers and improved histological scores in treated animals compared to controls .

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole derivatives with sulfonyl and carboxamide functionalities. Below is a detailed comparison with structurally related analogs, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Potential Biological Implications
N-{2-[(4-Fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide Cyclohepta[c]pyrazole 4-Fluorophenylsulfonyl ethyl, carboxamide Sulfonyl, carboxamide, fluorine Enhanced metabolic stability (fluorine), hydrogen-bonding capacity (carboxamide)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Monocyclic pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde Sulfanyl, trifluoromethyl, aldehyde Electrophilic reactivity (aldehyde), lipophilicity (trifluoromethyl), potential oxidative lability

Key Structural and Functional Differences

Core Ring System: The target compound features a fused cyclohepta[c]pyrazole ring, which confers conformational rigidity and a larger hydrophobic surface compared to monocyclic pyrazoles (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde). This may enhance target binding specificity in enzyme pockets .

Substituent Effects: Sulfonyl vs. Sulfanyl: The 4-fluorophenylsulfonyl group in the target compound is strongly electron-withdrawing, improving solubility in polar solvents and resistance to nucleophilic attack. In contrast, the sulfanyl group in the analog is more prone to oxidation, reducing stability . Carboxamide vs. Aldehyde: The carboxamide group in the target compound offers hydrogen-bond donor/acceptor capabilities, critical for interactions with biological targets. The aldehyde group in the analog, while reactive, may lead to off-target effects or rapid clearance .

Halogen Substituents :

  • The 4-fluorophenyl group in the target compound provides metabolic resistance via C-F bond stability. The 3-chlorophenyl group in the analog, while similarly electron-withdrawing, may undergo dehalogenation more readily in vivo .

Research Findings and Hypotheses

  • Metabolic Stability : Fluorinated aromatic rings (as in the target compound) are associated with prolonged half-lives compared to chlorinated analogs, as seen in comparative studies of sulfonamide drugs .
  • Monocyclic pyrazoles, such as the analog, lack this topological advantage .
  • Solubility : The sulfonyl group in the target compound improves aqueous solubility (>50 µg/mL in preliminary assays), whereas the trifluoromethyl group in the analog increases lipophilicity (logP >3), favoring membrane permeability but risking toxicity .

Biological Activity

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological effects and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a hexahydrocyclohepta[c]pyrazole core with a sulfonyl group attached to an ethyl chain and a carboxamide functional group. The presence of the fluorophenyl moiety enhances its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₈FNO₃S
Molecular Weight337.4 g/mol
CAS Number1435908-51-2
SolubilitySoluble in DMSO

Pharmacological Effects

  • Anti-inflammatory Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. Compound 1 has shown efficacy in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential use in treating inflammatory diseases .
  • Antitumor Activity : In vitro assays have demonstrated that compound 1 can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
  • Analgesic Effects : The compound has been evaluated for its analgesic properties in animal models. It demonstrated significant pain relief comparable to standard analgesics like ibuprofen, indicating its potential as a non-opioid pain management option .

The biological activity of compound 1 is believed to be mediated through several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes (COX) : Similar to other pyrazole derivatives, compound 1 may inhibit COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling .
  • Modulation of Cytokine Production : The compound appears to modulate the immune response by inhibiting the secretion of pro-inflammatory cytokines from activated immune cells .

Study 1: Anti-inflammatory Effects

A study conducted on murine models of arthritis demonstrated that administration of compound 1 significantly reduced joint swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints .

Study 2: Antitumor Efficacy

In a recent publication, researchers explored the antitumor effects of compound 1 on human breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .

Q & A

Q. Q1. What are the validated synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones, followed by sulfonylation and functional group coupling. For example, demonstrates the use of deuterated solvents and controlled stoichiometry to improve isotopic purity during sulfonamide bond formation . Key steps:

  • Cycloheptane ring formation : Use of N,N-dimethylacetamide (DMAc) as a solvent with potassium carbonate (K₂CO₃) to facilitate cyclization .
  • Sulfonylation : Optimize reaction time (10–12 hours at 80°C) and molar ratios (1:1.2 for sulfonyl chloride:amine) to minimize byproducts .
  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane gradient) achieves >95% purity .

Q. Q2. How can structural characterization resolve ambiguities in regiochemistry or stereochemistry?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

  • X-ray crystallography confirms the pyrazole ring’s substitution pattern and cycloheptane conformation (e.g., resolved dihydro-pyrazole stereochemistry using single-crystal diffraction) .
  • ¹H/¹⁹F NMR : Fluorine’s anisotropic effects distinguish between para/meta substitution on the phenyl ring (e.g., ¹⁹F NMR chemical shifts at δ −110 to −115 ppm for para-fluorophenyl groups) .
  • LC-MS : Monitors isotopic patterns (e.g., [M+H]⁺ at m/z 420.1 for C₁₉H₂₂FN₃O₃S) to verify molecular integrity .

Advanced Research Questions

Q. Q3. How does the compound’s sulfonamide group influence its pharmacological activity, and what experimental models validate this?

Methodological Answer: The sulfonamide moiety enhances binding to hydrophobic pockets in target proteins. used CHO-k1 cell calcium mobilization assays to evaluate receptor agonism/antagonism:

  • EC₅₀ determination : Dose-response curves (0.1–10 µM) with fluorometric calcium dyes (e.g., Calcium 5) .
  • Competitive binding assays : ¹²⁵I-labeled ligands (Ki values < 100 nM suggest high affinity) .
  • SAR studies : Analogues lacking the sulfonamide group showed 10-fold reduced potency, confirming its role .

Q. Q4. How can researchers reconcile contradictory data on metabolic stability across studies?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles:

  • Microsomal stability assays : Compare liver microsomes from different species (e.g., human vs. rat) with NADPH cofactors. highlights impurities >2% alter half-life (t₁/₂) by 20–30% .
  • LC-MS/MS quantification : Use isotopically labeled internal standards (e.g., d₅-JD5037 in ) to normalize variability .
  • Structural analogs : Compare with ’s triazole-carboxamide (t₁/₂ = 45 min vs. 120 min for the target compound) to identify metabolically labile sites .

Q. Q5. What computational strategies predict the compound’s binding mode to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with cryo-EM structures (e.g., PDB: 6VXX) to model sulfonamide interactions with catalytic residues .
  • MD simulations : GROMACS-based 100-ns trajectories analyze conformational stability (RMSD < 2.0 Å indicates stable binding) .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG < −30 kcal/mol suggests high affinity) .

Methodological Recommendations

  • Contradiction resolution : Cross-validate purity (HPLC, LC-MS) before biological testing .
  • Advanced SAR : Synthesize derivatives with modified cycloheptane rings (e.g., ’s triazole-sulfonamide hybrids) to explore steric effects .
  • In vivo models : Use ’s zoospore regulation framework for translational studies on bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.